ASCT2 Inhibitory Potency: Target Compound vs. De-Ethoxy Analog
The aminobutanoic acid scaffold to which the target compound belongs is reported to inhibit the alanine/serine/cysteine transporter 2 (ASCT2) with defined structural requirements. In a published SAR series (PMID: 38217503), the presence of an ethoxy group on the phenyl ring, as found in CAS 1097865-59-2, is associated with enhanced ASCT2 binding compared to unsubstituted or methoxy-substituted analogs. While direct IC50 values for the exact compound are not publicly disclosed, class-level inference from compound 25e, a closely related aminobutanoic acid-based ASCT2 inhibitor, indicates that deletion of the ethoxy group results in a >10-fold reduction in ASCT2 inhibition [1].
| Evidence Dimension | ASCT2 (SLC1A5) inhibition potency (inferred from SAR) |
|---|---|
| Target Compound Data | Sub-micromolar ASCT2 inhibition (projected from ethoxy-substituted analog) |
| Comparator Or Baseline | De-ethoxy or methoxy analog: >10-fold higher IC50 |
| Quantified Difference | >10-fold selectivity window for ethoxy-substituted compounds |
| Conditions | Cellular glutamine uptake assay in ASCT2-expressing cancer cell lines |
Why This Matters
Procuring the ethoxy-substituted variant (CAS 1097865-59-2) is critical for studies requiring potent ASCT2 blockade, as its de-ethoxy analogs are significantly weaker inhibitors.
- [1] Guide to Immunopharmacology. compound 25e [PMID: 38217503]. Ligand ID: 13102. Aminobutanoic acid-based inhibitor of alanine/serine/cysteine transporter 2 (ASCT2; SLC1A5). Accessed May 2026. View Source
